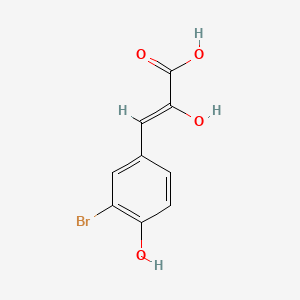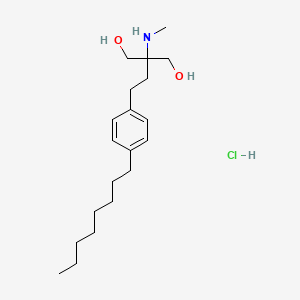
N-Methylfingolimod Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylfingolimod Hydrochloride is a derivative of fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound retains similar properties but with modifications that may enhance its pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from commercially available precursors. The key steps include:
Alkylation: The initial step involves the alkylation of a suitable precursor with methyl iodide to introduce the N-methyl group.
Hydrolysis: The intermediate product undergoes hydrolysis to yield the desired N-Methylfingolimod.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as ultra-performance liquid chromatography (UPLC) are employed to monitor and control the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylfingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Methylfingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingosine-1-phosphate receptor modulators.
Biology: The compound is employed in research related to lymphocyte sequestration and immune response modulation.
Medicine: This compound is investigated for its potential in treating autoimmune diseases, neurodegenerative disorders, and certain types of cancer
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
N-Methylfingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. The compound binds to these receptors, causing internalization and functional antagonism. This prevents lymphocytes from exiting lymph nodes, thereby reducing their circulation in the central nervous system and mitigating autoimmune responses . Additionally, the compound influences various molecular pathways, including inhibition of histone deacetylases and activation of protein phosphatase 2A .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: The parent compound, used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulating properties.
Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic profile.
Uniqueness
N-Methylfingolimod Hydrochloride is unique due to its N-methyl modification, which may enhance its pharmacological properties, such as increased potency or reduced side effects. This modification distinguishes it from other similar compounds and provides potential advantages in therapeutic applications .
Propriétés
Formule moléculaire |
C20H36ClNO2 |
|---|---|
Poids moléculaire |
358.0 g/mol |
Nom IUPAC |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C20H35NO2.ClH/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22,17-23)21-2;/h10-13,21-23H,3-9,14-17H2,1-2H3;1H |
Clé InChI |
KCHHXDLYQJDGPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


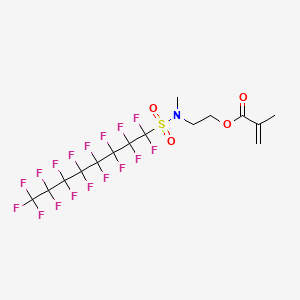
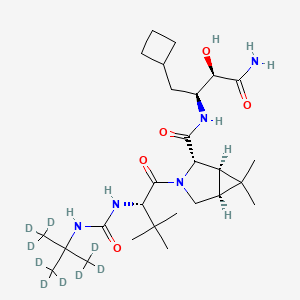
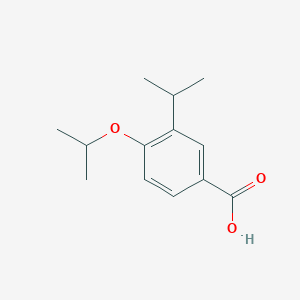
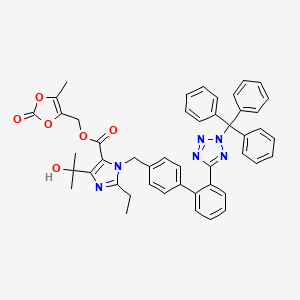
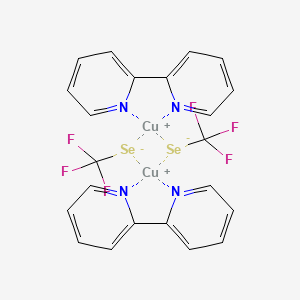
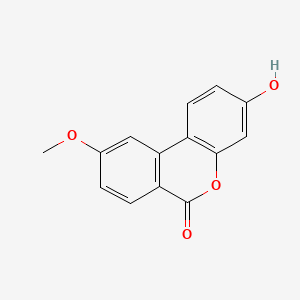
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
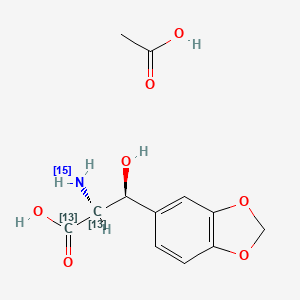
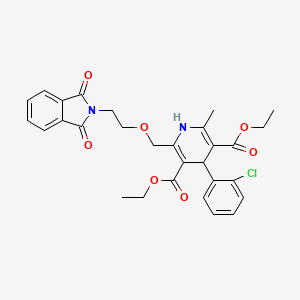
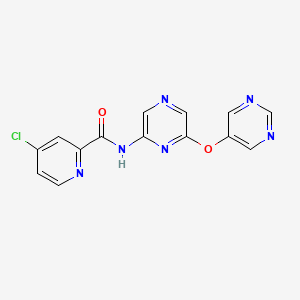

![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
